molecular formula C10H6BrF B11882098 6-Bromo-1-fluoronaphthalene

6-Bromo-1-fluoronaphthalene

Cat. No.: B11882098
M. Wt: 225.06 g/mol
InChI Key: GWIMJWYVOFNHKL-UHFFFAOYSA-N
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Description

6-Bromo-1-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-fluoronaphthalene typically involves halogenation reactions. One common method is the bromination of 1-fluoronaphthalene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from naphthalene. The process includes selective bromination and fluorination steps, often using catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and stable quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-fluoronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Properties

IUPAC Name

6-bromo-1-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIMJWYVOFNHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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